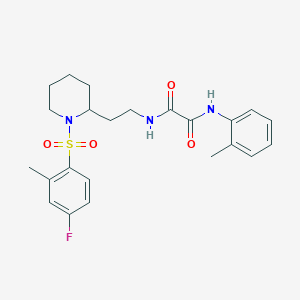

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Description

N1-(2-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine core modified with a sulfonyl group (4-fluoro-2-methylphenyl) and an o-tolyl substituent. Oxalamides are widely explored for diverse applications, including flavor enhancement (e.g., S336 ), antiviral activity , and enzyme modulation . The sulfonyl-piperidine moiety in this compound distinguishes it from typical oxalamides, which often feature benzyl, phenethyl, or heteroaryl groups.

Properties

IUPAC Name |

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4S/c1-16-7-3-4-9-20(16)26-23(29)22(28)25-13-12-19-8-5-6-14-27(19)32(30,31)21-11-10-18(24)15-17(21)2/h3-4,7,9-11,15,19H,5-6,8,12-14H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLSIYOCQNGOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic compound that has attracted attention for its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

- Molecular Formula : C22H27FN4O4S

- Molecular Weight : 462.54 g/mol

- IUPAC Name : N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(o-tolyl)oxamide

- Hydrogen Bond Acceptors : 7

- Hydrogen Bond Donors : 2

- LogP (XlogP) : 2.3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the sulfonyl group allows for hydrogen bonding with amino acid residues, while the fluorinated aromatic ring enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Interaction with Biological Targets

Research indicates that this compound may modulate the activity of various enzymes involved in metabolic pathways, including those related to neuropharmacology. Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders.

Pharmacological Effects

The compound has shown promise in several pharmacological studies:

- Antidepressant Activity : In preclinical models, compounds similar to this compound have demonstrated effects on serotonin and norepinephrine reuptake inhibition, indicating potential antidepressant properties.

- Analgesic Effects : Studies have suggested that this compound might exhibit analgesic effects by modulating pain pathways in the central nervous system.

Study 1: Neuropharmacological Evaluation

A study conducted on a series of piperidine derivatives, including this compound, evaluated their effects on anxiety and depression-like behaviors in rodent models. The results indicated significant reductions in anxiety-related behaviors compared to control groups, suggesting that the compound may influence neurochemical pathways associated with mood regulation.

Study 2: Enzyme Inhibition

In vitro assays demonstrated that the compound inhibits specific enzymes linked to inflammatory responses. This inhibition could indicate a role in reducing inflammation-related conditions, further supporting its therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide | Lacks fluorine group | Lower lipophilicity; reduced receptor affinity |

| N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide | Chlorine instead of fluorine | Similar activity but less effective due to lower lipophilicity |

Comparison with Similar Compounds

Key Structural Features:

- Target Compound : Contains a sulfonylated piperidine (4-fluoro-2-methylphenyl) and o-tolyl group.

- Analogs : Most oxalamides in the evidence lack sulfonyl-piperidine groups and instead incorporate benzyl, pyridyl, or substituted phenyl groups.

Table 1: Structural and Functional Comparison of Selected Oxalamides

Pharmacological and Toxicological Insights

Flavoring Agents (S336 and S5456):

- S336: A benchmark umami agonist with a NOEL of 100 mg/kg/day in rats, providing a safety margin >33 million for human exposure (0.0002–0.003 µg/kg/day) . Its regulatory approval highlights low toxicity despite structural similarity to the target compound.

- S5456 : A related analog showing moderate CYP3A4 inhibition (51% at 10 µM) in preliminary assays, though deemed insignificant in follow-up studies .

Antiviral and Enzyme-Targeting Oxalamides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.